molecular formula C14H30O5Si B8659121 Triethoxy(3-((tetrahydrofuran-2-yl)methoxy)propyl)silane

Triethoxy(3-((tetrahydrofuran-2-yl)methoxy)propyl)silane

Cat. No. B8659121
M. Wt: 306.47 g/mol
InChI Key: VNMQOCYXFWAWMZ-UHFFFAOYSA-N
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Patent
US08779080B2

Procedure details

A 1 liter 3 neck flask equipped with a magnetic stirrer, pot thermometer, dry-ice condenser and an addition funnel was charged with 106.6 g of allyloxymethyltetrahydrofuran. The flask was heated to 80° C., and 8.7 g of triethoxysilane was added, followed by 0.5 g of Karstedt's catalyst with a Pt concentration of 2%. An exotherm was observed and an additional 120.6 g of triethoxysilane was added while maintaining the temperature between 80°-100° C. After the addition was complete, an additional 0.25 g of Karstedt's catalyst was added, and the mixture was heated to 90° C. for 1 hour. The mixture was distilled through a short Vigreux column. Tetrahydrofurfuryloxypropyltriethoxysilane (98.7% purity by GC) was obtained in 60% yield, having a boiling point of 130° C./3 mm and a density at 25° C. of 0.9899.
Quantity
106.6 g
Type
reactant
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
Pt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
120.6 g
Type
reactant
Reaction Step Four
[Compound]
Name
Karstedt's catalyst
Quantity
0.5 g
Type
catalyst
Reaction Step Five
[Compound]
Name
Karstedt's catalyst
Quantity
0.25 g
Type
catalyst
Reaction Step Six
[Compound]
Name
3
Quantity
1 L
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH2:1]([O:4][CH2:5][CH:6]1[CH2:10][CH2:9][CH2:8][O:7]1)[CH:2]=[CH2:3].[CH2:11]([O:13][SiH:14]([O:18][CH2:19][CH3:20])[O:15][CH2:16][CH3:17])[CH3:12]>>[CH2:5]([O:4][CH2:1][CH2:2][CH2:3][Si:14]([O:18][CH2:19][CH3:20])([O:15][CH2:16][CH3:17])[O:13][CH2:11][CH3:12])[CH:6]1[O:7][CH2:8][CH2:9][CH2:10]1

Inputs

Step One
Name
Quantity
106.6 g
Type
reactant
Smiles
C(C=C)OCC1OCCC1
Step Two
Name
Quantity
8.7 g
Type
reactant
Smiles
C(C)O[SiH](OCC)OCC
Step Three
Name
Pt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
120.6 g
Type
reactant
Smiles
C(C)O[SiH](OCC)OCC
Step Five
Name
Karstedt's catalyst
Quantity
0.5 g
Type
catalyst
Smiles
Step Six
Name
Karstedt's catalyst
Quantity
0.25 g
Type
catalyst
Smiles
Step Seven
Name
3
Quantity
1 L
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature between 80°-100° C
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to 90° C. for 1 hour
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
The mixture was distilled through a short Vigreux column

Outcomes

Product
Name
Type
product
Smiles
C(C1CCCO1)OCCC[Si](OCC)(OCC)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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